Cas no 18006-56-9 (1-phenyl-3-(2-phenylethyl)urea)

18006-56-9 structure
Nombre del producto:1-phenyl-3-(2-phenylethyl)urea
Número CAS:18006-56-9
MF:C15H16N2O
Megavatios:240.300343513489
MDL:MFCD00020636
CID:881512
1-phenyl-3-(2-phenylethyl)urea Propiedades químicas y físicas
Nombre e identificación
-
- 1-phenyl-3-(2-phenylethyl)urea
- N-PHENYL((2-PHENYLETHYL)AMINO)FORMAMIDE
- 1-(2'-phenylethyl)-3-phenylurea
- 1-phenethyl-3-phenylurea
- 1-phenethyl-3-phenyl-urea
- AC1L3YR0
- AC1Q5NGU
- AC1Q5P4C
- F3150-4641
- N-(2-phenylethyl)N'-phenylurea
- N-phenethyl-N'-phenyl-urea
- N-phenyl-N'-(2-phenylethyl)urea
- NSC131953
- urea, n-phenyl-n'-(2-phenylethyl)-
- AURORA 264
-
- MDL: MFCD00020636
- Renchi: InChI=1S/C15H16N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
- Clave inchi: IAJCQLOENFFYTI-UHFFFAOYSA-N
- Sonrisas: O=C(NC1=CC=CC=C1)NCCC2=CC=CC=C2
Atributos calculados
- Calidad precisa: 240.12638
- Masa isotópica única: 240.126263
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 6
- Complejidad: 243
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 41.1
- Xlogp3: 3.2
Propiedades experimentales
- Denso: 1.152
- Punto de ebullición: 381.8°C at 760 mmHg
- Punto de inflamación: 142.7°C
- índice de refracción: 1.619
- PSA: 41.13
- Logp: 3.51470
1-phenyl-3-(2-phenylethyl)urea PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB163293-1 g |
N-Phenyl((2-phenylethyl)amino)formamide |
18006-56-9 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB163293-5g |
N-Phenyl((2-phenylethyl)amino)formamide; . |
18006-56-9 | 5g |
€377.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394802-50mg |
1-Phenethyl-3-phenylurea |
18006-56-9 | 98% | 50mg |
¥1392 | 2023-04-15 | |
abcr | AB163293-10g |
N-Phenyl((2-phenylethyl)amino)formamide; . |
18006-56-9 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB163293-5 g |
N-Phenyl((2-phenylethyl)amino)formamide |
18006-56-9 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB163293-10 g |
N-Phenyl((2-phenylethyl)amino)formamide |
18006-56-9 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB163293-1g |
N-Phenyl((2-phenylethyl)amino)formamide; . |
18006-56-9 | 1g |
€211.30 | 2024-06-10 |
1-phenyl-3-(2-phenylethyl)urea Literatura relevante
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:18006-56-9)1-phenyl-3-(2-phenylethyl)urea

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):224.0/286.0